

Basic Red 14 dye solubility and stability

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Compound of Interest

Compound Name: Basic Red 14

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An In-depth Technical Guide to the Solubility and Stability of **Basic Red 14**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Basic Red 14**, a cationic dye. The information is compiled from various technical data sheets and scientific literature to support research, development, and application of this compound.

Physicochemical Properties

Basic Red 14, also known as C.I. 48016, is a dark red powder.^{[1][2]} It is a cationic dye belonging to the methine class.^[3]

Solubility Profile

Basic Red 14 exhibits solubility in water and some organic solvents. Quantitative solubility data is summarized in Table 1. The dye is described as easily soluble in water, producing a bright red solution.^{[2][4]}

Table 1: Solubility of **Basic Red 14**

Solvent	Temperature (°C)	Solubility (g/L)	Reference
Water	40	40	[3][5][6]
Water	25	4	[7]
Water	20	30	[6]
Dimethyl sulfoxide (DMSO)	Not Specified	≥ 100 mg/mL	[8]
Ethanol	Not Specified	Soluble	[9]

Note: One source stated **Basic Red 14** is insoluble in water and soluble in organic solvents, which contradicts multiple other sources.[10] This may be an error or refer to a different formulation.

Stability Profile

Basic Red 14 demonstrates stability under various conditions, which is crucial for its application in dyeing and other fields. Key stability parameters are outlined below.

pH Stability

The color of **Basic Red 14** is stable within a pH range of 2 to 6.[1][4][6] Dyeing in the presence of sulfuric acid or formic acid does not alter its color.[1][2][4][6]

Thermal Stability

The dye maintains its color and luster at high temperatures, specifically at 120°C.[1][2][3][5][6] A Material Safety Data Sheet (MSDS) confirms its stability under normal temperatures and pressures but advises avoiding excess heat.[11]

Light Stability

The light fastness of **Basic Red 14** is generally rated as good. Specific ratings are provided in Table 2.

Table 2: Light Fastness of **Basic Red 14**

Light Fastness Rating	Reference
6	[1] [2]
4-5	[3] [6]

Chemical Stability

The dye's color is unaffected by the presence of iron ions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#) However, a slight change in color is observed in the presence of copper ions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#) The MSDS also indicates that the dye is incompatible with strong oxidizing and reducing agents.[\[11\]](#)

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **Basic Red 14** are not readily available in the public domain. However, based on general laboratory practices for dye analysis, the following methodologies can be applied.

Determination of Aqueous Solubility

This protocol outlines a general procedure for determining the solubility of **Basic Red 14** in water.

- Preparation of Stock Solution: Accurately weigh a specific amount of **Basic Red 14** powder.
- Dissolution: Add a measured volume of distilled water at a controlled temperature (e.g., 25°C or 40°C).
- Agitation: Stir the mixture vigorously using a magnetic stirrer for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
- Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved dye using a suitable analytical method, such as UV-Vis spectrophotometry at its absorption maximum ($\lambda_{\text{max}} = 510 - 520 \text{ nm}$).[\[4\]](#)

- Calculation: Calculate the solubility in g/L based on the measured concentration and dilution factor.

Assessment of pH Stability

This protocol describes a method to evaluate the color stability of **Basic Red 14** across a pH range.

- Buffer Preparation: Prepare a series of buffer solutions with varying pH values (e.g., from pH 2 to 10).
- Dye Solution Preparation: Prepare a stock solution of **Basic Red 14** in distilled water.
- Incubation: Add a small aliquot of the dye stock solution to each buffer solution to achieve a final concentration suitable for colorimetric analysis.
- Colorimetric Measurement: Immediately measure the absorbance spectrum (e.g., 400-700 nm) of each solution using a UV-Vis spectrophotometer.
- Monitoring: Store the solutions at a controlled temperature and away from direct light. Repeat the absorbance measurements at specific time intervals (e.g., 1, 6, 24 hours).
- Analysis: Compare the absorbance spectra over time for each pH value. Significant changes in the absorbance maximum or the appearance of new peaks indicate color instability.

Evaluation of Thermal Stability

This protocol provides a framework for assessing the thermal stability of **Basic Red 14**.

- Sample Preparation: Prepare an aqueous solution of **Basic Red 14** of a known concentration.
- Initial Measurement: Measure the initial absorbance spectrum of the solution at room temperature.
- Heat Treatment: Place the solution in a temperature-controlled environment (e.g., a water bath or oven) at the desired temperature (e.g., 120°C).

- **Time-point Measurements:** At predetermined time intervals, remove an aliquot of the solution, cool it to room temperature, and measure its absorbance spectrum.
- **Data Analysis:** Plot the change in absorbance at the λ_{max} as a function of time. A significant decrease in absorbance indicates thermal degradation of the dye.

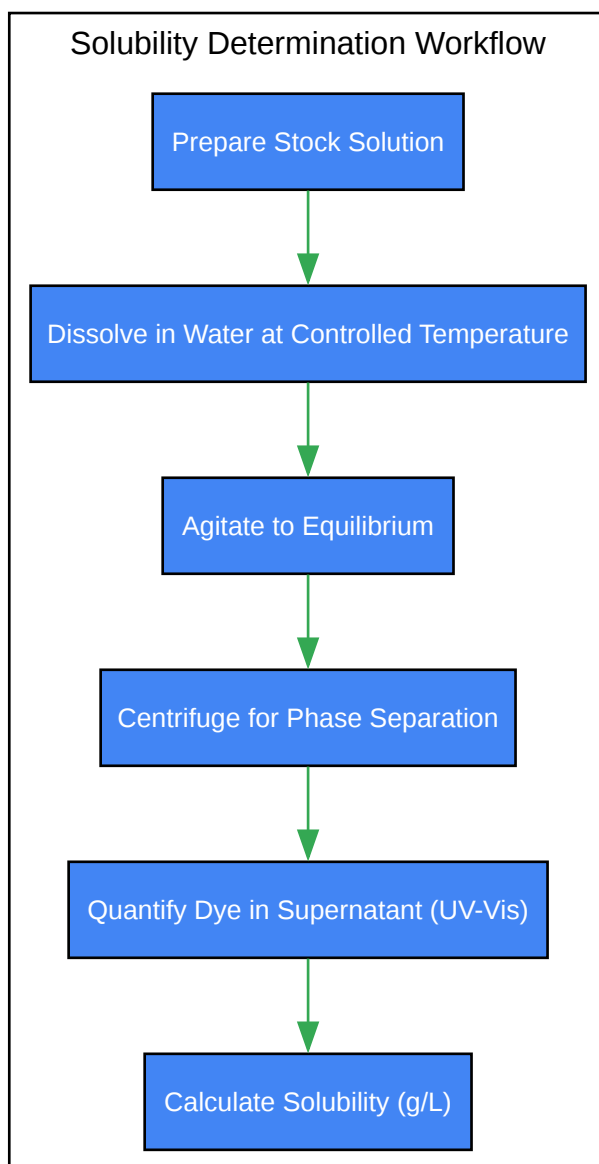
Light Fastness Testing

This protocol outlines a method for determining the light fastness of **Basic Red 14**.

- **Sample Preparation:** Dye a suitable substrate (e.g., acrylic fabric) with **Basic Red 14** according to a standardized procedure. Prepare a portion of the dyed substrate to be shielded from light as a control.
- **Exposure:** Place the dyed substrate in a light fastness tester equipped with a Xenon arc lamp, which simulates natural sunlight.
- **Control:** Keep the shielded control sample in the dark at the same temperature and humidity.
- **Evaluation:** Periodically compare the color of the exposed sample to the unexposed control and a standard grey scale for color change.
- **Rating:** Assign a light fastness rating (typically on a scale of 1 to 8) based on the degree of color fading observed.

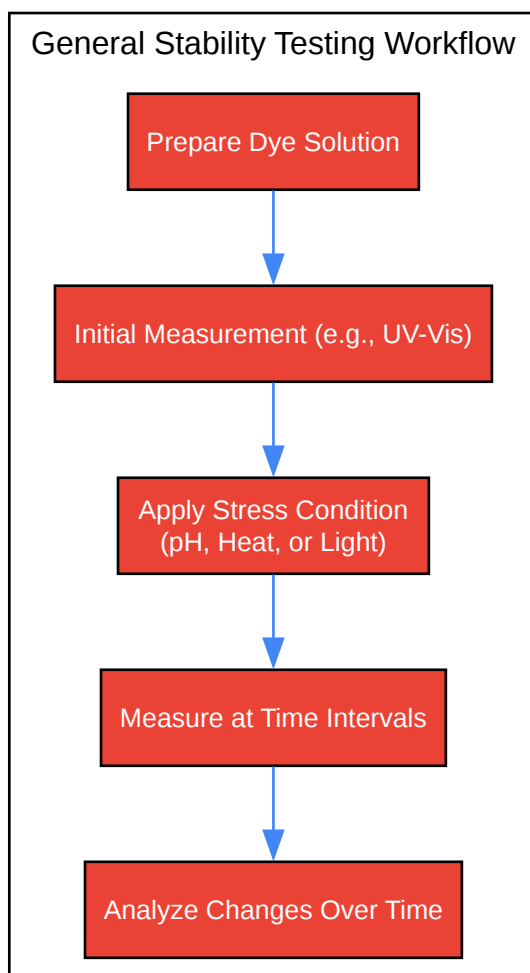
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Figure 1. Workflow for Aqueous Solubility Determination.



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Figure 2. Generalized Workflow for Stability Assessment.

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